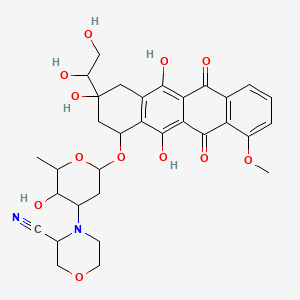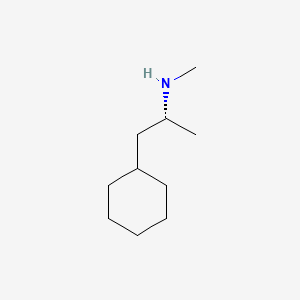
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine is a chemical compound that belongs to the class of naphthalenamines This compound is characterized by its tetrahydronaphthalene core structure, which is substituted with a methoxy group and an isopropylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and isopropylamine.
Reduction: The carbonyl group of 5-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination with isopropylamine under suitable conditions to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
科学研究应用
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors in the body, modulating their activity.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Pathways: The compound may influence signaling pathways, leading to various physiological effects.
相似化合物的比较
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-5-methoxy-N-propyl-1-naphthalenamine: This compound has a similar structure but with a propyl group instead of an isopropyl group.
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-2-naphthalenamine: This compound differs in the position of the amine group on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
| 52373-01-0 | |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
5-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-13-8-4-7-12-11(13)6-5-9-14(12)16-3/h5-6,9-10,13,15H,4,7-8H2,1-3H3 |
InChI 键 |
YUSXGZCTJMZLNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1CCCC2=C1C=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
